N-(1,3,6-三甲基-2,2-二氧代-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H17N3O3S and its molecular weight is 295.36. The purity is usually 95%.
BenchChem offers high-quality N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学反应
对噻二唑衍生物的合成和化学反应进行研究,包括类似于N-(1,3,6-三甲基-2,2-二氧-1,3-二氢苯并[c][1,2,5]噻二唑-5-基)环丙烷甲酰胺的衍生物,一直是杂环化学的焦点。例如,研究表明通过涉及噻二唑基团的反应形成了螺环和硫代羰基化合物(Mlostoń & Heimgartner, 1992)。这一研究领域突显了噻二唑化合物在合成具有潜在应用价值的新型杂环结构方面的多功能性,包括在材料科学和制药领域。
抗菌和抗癌特性
噻二唑衍生物的抗菌和抗癌特性已得到广泛研究,表明它们作为治疗剂的潜力。例如,一些衍生物已显示出对癌细胞系的良好效果,表明它们在抗癌疗法中的潜力(Ravinaik et al., 2021)。此外,合成具有显著抗菌活性的新型噻二唑化合物突显了它们作为抗菌剂的潜力,解决了抗生素耐药问题的日益严重(Farghaly et al., 2012)。
新型杂环衍生物
开发将噻二唑基团纳入的新型杂环衍生物一直是一个重要的研究领域。这些化合物已被评估为潜在的有效抗癌剂,其中一些显示出比参考药物更高的抗癌活性(Gomha et al., 2017)。这项研究强调了噻二唑衍生物在设计新型治疗分子中的重要性。
药理评价
对噻二唑化合物的双杂环衍生物的药理评价揭示了它们的抗菌、抗炎、镇痛和溃疡原性特性(Kumar & Panwar, 2015)。这些研究为进一步研究这些化合物的治疗潜力奠定了基础,突显了它们在药物化学中的重要性。
作用机制
Target of action
Many compounds with a benzothiadiazine ring structure have been found to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific target of a compound would depend on its exact structure and any functional groups attached to the ring .
Mode of action
The mode of action would depend on the compound’s specific target. For example, if the compound is an AMPA receptor modulator, it might bind to the AMPA receptor and alter its activity, leading to changes in neuronal signaling .
属性
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-8-6-11-12(16(3)20(18,19)15(11)2)7-10(8)14-13(17)9-4-5-9/h6-7,9H,4-5H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEABHRXJCHIGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3CC3)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。